2,3-Dimethyl-4-phenylquinoline
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Overview
Description
2,3-Dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with two methyl groups at positions 2 and 3 and a phenyl group at position 4. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and acetone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to promote cyclization and formation of the quinoline ring .
Another method involves the use of benzylic azides and internal alkynes in a copper-promoted cyclization reaction. This method offers high product yields and excellent regioselectivity under neutral reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced quinoline derivatives
Substitution: Nitrated or halogenated quinoline derivatives
Scientific Research Applications
2,3-Dimethyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an antiparasitic agent and kinase inhibitor.
Industry: The compound is used in the production of dyes, agrochemicals, and organic light-emitting materials
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival .
Comparison with Similar Compounds
2-Methylquinoline: Similar structure but with only one methyl group at position 2.
4-Phenylquinoline: Lacks the methyl groups at positions 2 and 3.
6-Chloro-2,3-dimethyl-4-phenylquinoline: Contains a chlorine atom at position 6, which may alter its biological activity
Uniqueness: 2,3-Dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and a phenyl group provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
10352-65-5 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H15N/c1-12-13(2)18-16-11-7-6-10-15(16)17(12)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
CEGOBACMMLDFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C3=CC=CC=C3 |
Origin of Product |
United States |
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